

# A Technical Guide to the Synthesis and Characterization of N-(8-Bromooctyl)phthalimide

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **N-(8-Bromooctyl)phthalimide** (C<sub>16</sub>H<sub>20</sub>BrNO<sub>2</sub>), a key synthetic intermediate. It details a standard synthesis protocol based on the Gabriel amine synthesis, outlines purification methods, and presents a full characterization profile. The guide includes tabulated quantitative data from spectroscopic analyses and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

## Introduction

**N-(8-Bromooctyl)phthalimide** is a valuable bifunctional molecule widely used in organic synthesis. It incorporates a protected primary amine in the form of a phthalimide group and a terminal alkyl bromide. This structure makes it an excellent building block for introducing an eight-carbon aminoalkyl spacer into various molecular scaffolds. Its primary application lies in the synthesis of primary amines following deprotection, which are precursors for pharmaceuticals, functionalized materials, and various bioactive compounds. The phthalimide group offers a robust and reliable method for protecting the amine functionality, preventing over-alkylation common with other methods.[1][2]

# Synthesis of N-(8-Bromooctyl)phthalimide

The synthesis is typically achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis, where the phthalimide anion displaces a bromide ion from a symmetrical



dibromoalkane.

#### **Reaction Scheme:**

This protocol outlines the synthesis of **N-(8-Bromooctyl)phthalimide** from potassium phthalimide and 1,8-dibromooctane. Using a significant excess of 1,8-dibromooctane is crucial to minimize the formation of the bis-substituted byproduct, 1,8-bis(phthalimido)octane.

#### Materials:

- Potassium Phthalimide (C<sub>8</sub>H<sub>4</sub>KNO<sub>2</sub>)
- 1,8-Dibromooctane (C<sub>8</sub>H<sub>16</sub>Br<sub>2</sub>)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethanol
- Deionized Water

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq).
- Reagent Addition: Add anhydrous DMF to the flask to dissolve the potassium phthalimide. Subsequently, add a large excess of 1,8-dibromooctane (4.0-5.0 eq).
- Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The
  progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which will cause the crude product to precipitate.
- Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMF and potassium bromide.



- Purification: The primary impurity is the unreacted 1,8-dibromooctane. The crude product
  can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in
  hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to
  cool slowly to room temperature and then place it in an ice bath to maximize crystal
  formation.
- Drying: Collect the purified white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

## **Characterization Data**

The identity and purity of the synthesized **N-(8-Bromooctyl)phthalimide** are confirmed through physical and spectroscopic analysis.

Property	Value	Reference
IUPAC Name	2-(8-bromooctyl)isoindole-1,3-dione	[3]
CAS Number	17702-83-9	[3][4]
Molecular Formula	C16H20BrNO2	[4][5]
Molecular Weight	338.24 g/mol	[4][5]
Appearance	White to off-white crystalline solid	
Melting Point	49-51 °C	_

<sup>1</sup>H NMR Spectroscopy (CDCl<sub>3</sub>, 400 MHz):



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85 - 7.82	m	2H	Aromatic H (Phthalimide)
7.72 - 7.69	m	2H	Aromatic H (Phthalimide)
3.68	t, J = 7.2 Hz	2H	N-CH2-(CH2)6-CH2Br
3.40	t, J = 6.8 Hz	2H	N-CH2-(CH2)6-CH2Br
1.85	p, J = 6.8 Hz	2H	N-CH2-CH2-CH2- (CH2)4-CH2Br
1.68	p, J = 7.2 Hz	2H	N-CH2-CH2-(CH2)5- CH2Br
1.42 - 1.28	m	8H	N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> - CH <sub>2</sub> -CH <sub>2</sub> Br

<sup>&</sup>lt;sup>13</sup>C NMR Spectroscopy (CDCl<sub>3</sub>, 101 MHz):



Chemical Shift (δ, ppm)	Assignment
168.4	C=O (Phthalimide)
133.9	Aromatic CH (Phthalimide)
132.1	Aromatic C-quat. (Phthalimide)
123.2	Aromatic CH (Phthalimide)
37.9	CH <sub>2</sub> -N
33.8	CH <sub>2</sub> -Br
32.7	Methylene C
28.6	Methylene C
28.1	Methylene C
28.0	Methylene C
26.5	Methylene C

### Infrared (IR) Spectroscopy (Gas Phase):[4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	
2935, 2858	Strong	C-H stretch (aliphatic)	
1773	Strong	C=O stretch (imide, asymmetric)	
1715	Strong	C=O stretch (imide, symmetric)	
1467	Medium	CH₂ bend (scissoring)	
1396	Strong	C-N stretch	
719	Strong	C-H bend (aromatic, orthosubst.)	
650	Medium	C-Br stretch	



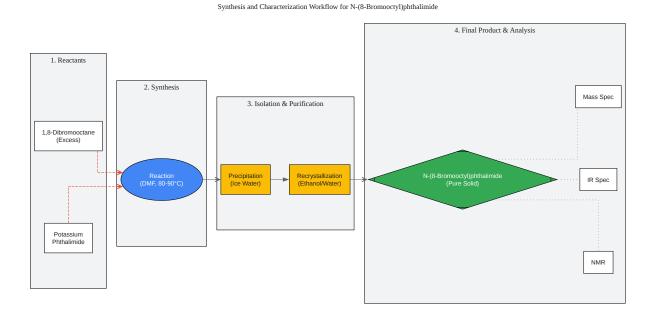
Mass Spectrometry (Electron Ionization):[5]

m/z Ratio	Relative Intensity	Assignment
339 / 337	Low	[M] <sup>+</sup> Molecular ion peak (presence of <sup>79</sup> Br and <sup>81</sup> Br isotopes)
258	Medium	[M - Br]+
160	High	[C <sub>8</sub> H <sub>4</sub> O <sub>2</sub> NCH <sub>2</sub> ] <sup>+</sup> (Phthalimidomethyl cation)
147	Base Peak	[C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> ] <sup>+</sup> (Phthalimide radical cation)
133	High	[C <sub>8</sub> H <sub>5</sub> NO] <sup>+</sup> (Loss of CO from m/z 160)

## **Workflow and Process Visualization**

The following diagram illustrates the key stages in the synthesis and characterization of **N-(8-Bromooctyl)phthalimide**.





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Caption: Workflow for the synthesis and analysis of N-(8-Bromooctyl)phthalimide.

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